1-Ethylquinolinium iodide
Overview
Description
1-Ethylquinolinium iodide is a chemical compound with the molecular formula C11H12IN . It is also known by other names such as Quinoline ethiodide, 1-ethylquinolin-1-ium iodide, and N-Ethylquinolinium iodide . The molecular weight of this compound is 285.12 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Ethylquinolinium iodide consists of a quinolinium core with an ethyl group attached . The iodide ion is associated with the quinolinium ion, forming the complete structure . The compound’s structure has been analyzed using techniques like single-crystal X-ray diffraction .
Scientific Research Applications
Crystal and Molecular Structures : 1-Ethylquinolinium iodide has been studied for its crystal and molecular structures. Kazheva et al. (2004) explored the complexation in the N-ethylquinolinium iodide–molecular iodine system and determined the stability constant of N-ethylquinolinium triiodide using spectrophotometric methods. X-ray diffraction analysis revealed a crystal structure formed by alternating layers of cations arranged by the “ladder” type and triiodide anions (Kazheva et al., 2004).
Molecular Structure and Stability : Further, Kazheva et al. (2007) synthesized and studied 1,2,4-Trimethylquinolinium triiodide and 1-ethyl-2,4-dimethylquinolinium triiodide by X-ray diffraction analysis. These studies provided insights into the layered structures of these compounds formed by mixed stacks of cations and anions, highlighting their molecular structure and stability (Kazheva et al., 2007).
Catalysis and Anticancer Activity : Ramesh et al. (2020) reported on the efficient synthesis of tetrahydroquinolines using silica iodide as a heterogeneous catalyst. The study also demonstrated the potent anti-cancer activity of the synthesized quinoline derivatives against HepG2 and MCF-7 cell lines, suggesting potential applications in medicinal chemistry (Ramesh et al., 2020).
Corrosion Inhibition : Elhadi et al. (2016) investigated 1-methylquinolinium iodide as a corrosion inhibitor for mild steel in sulfuric acid. Their findings indicated that the corrosion inhibition efficiency increased with the concentration of the inhibitor, showing its utility in industrial applications (Elhadi et al., 2016).
Luminescent Metal-Organic Frameworks : Lee et al. (2018) reported on the formation of a copper(I) iodide cluster based luminescent metal-organic frameworks (LMOFs) using bis(amidoquinoline) ligand, with potential applications in sensing and detection in aqueous solutions (Lee et al., 2018).
Safety And Hazards
Future Directions
While specific future directions for 1-Ethylquinolinium iodide are not mentioned in the search results, iodine clocks, which involve iodine, have been suggested to have promising future applications in materials science . The dynamic removal of iodine from these systems could be exploited for time-controlled autonomous dissipative self-assembly .
properties
IUPAC Name |
1-ethylquinolin-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N.HI/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYUGMDDIBOXQM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC2=CC=CC=C21.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883516 | |
Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or brown crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1-Ethylquinolinium iodide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10163 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Ethylquinolinium iodide | |
CAS RN |
634-35-5 | |
Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylquinolinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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